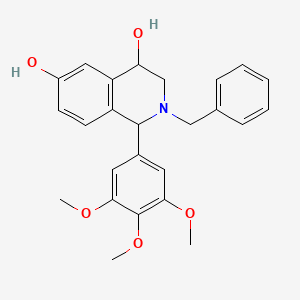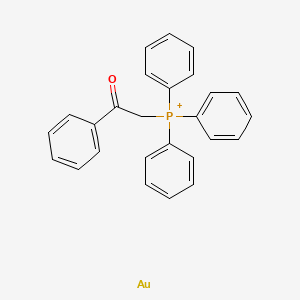
Gold;phenacyl(triphenyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold;phenacyl(triphenyl)phosphanium is an organometallic compound that combines gold with phenacyl and triphenylphosphanium groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gold;phenacyl(triphenyl)phosphanium typically involves the reaction of triphenylphosphine with gold compounds. One common method is the reaction of triphenylphosphine with gold chloride in the presence of a phenacyl halide. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Gold;phenacyl(triphenyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) complexes.
Reduction: Reduction reactions can convert gold(III) back to gold(I) or elemental gold.
Substitution: The phenacyl and triphenylphosphanium groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or nitric acid for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired product .
Major Products Formed
The major products formed from these reactions include various gold complexes with different oxidation states and ligand configurations. These products can have distinct properties and applications depending on their chemical structure .
Scientific Research Applications
Gold;phenacyl(triphenyl)phosphanium has several scientific research applications:
Mechanism of Action
The mechanism of action of gold;phenacyl(triphenyl)phosphanium involves its interaction with cellular components, particularly mitochondria. The compound can disrupt mitochondrial function, leading to cell death. This property is particularly useful in targeting cancer cells, which have higher metabolic rates and are more susceptible to mitochondrial disruption . The molecular targets include mitochondrial membranes and enzymes involved in cellular respiration .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common ligand in organometallic chemistry, used in various catalytic processes.
Phenacyltriphenylphosphonium: Similar in structure but lacks the gold component, used in photopolymerization and other applications.
Triphenylarsonium-functionalized gold nanoparticles: Used in biomedical applications, particularly in drug delivery and imaging.
Uniqueness
Gold;phenacyl(triphenyl)phosphanium is unique due to the presence of gold, which imparts distinct chemical and biological properties.
Properties
CAS No. |
53674-39-8 |
|---|---|
Molecular Formula |
C26H22AuOP+ |
Molecular Weight |
578.4 g/mol |
IUPAC Name |
gold;phenacyl(triphenyl)phosphanium |
InChI |
InChI=1S/C26H22OP.Au/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;/q+1; |
InChI Key |
ZWMUDPLDGPSCMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



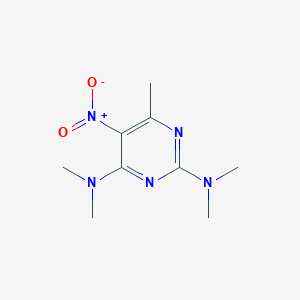
![1,3-Propanediamine, N-[3-(octadecyloxy)propyl]-](/img/structure/B13777488.png)
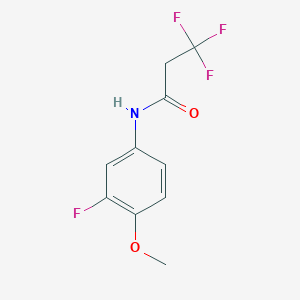
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]hexafluoropropane](/img/structure/B13777496.png)

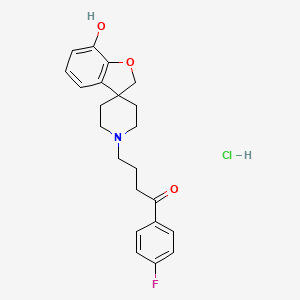
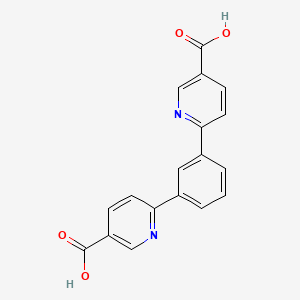
![1-[(2,4-difluorophenyl)sulfonyl]Pyrrolidine](/img/structure/B13777508.png)
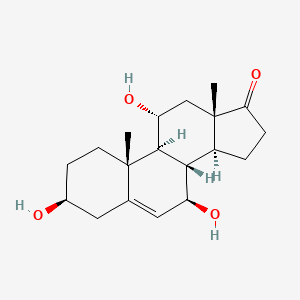
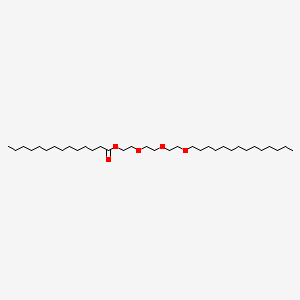
![1H-Pyrazole-3-carboxylic acid, 4-benz[cd]indol-2-yl-4,5-dihydro-5-oxo-, ethyl ester](/img/structure/B13777527.png)

